molecular formula C20H16FN3O2 B3006552 ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 1546989-52-9

ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate

Cat. No. B3006552
CAS RN: 1546989-52-9
M. Wt: 349.365
InChI Key: AKEGAXXRAXVVTN-UHFFFAOYSA-N
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Description

“Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Synthesis of Fused Pyrazoloquinolines

This compound can be used in the synthesis of fused pyrazoloquinolines . These are complex structures that have potential applications in various fields, including medicinal chemistry .

Development of Antitumor Agents

The combination of pyrazole and thiazole rings, which are structural subunits of numerous compounds valuable in medicinal chemistry, is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .

Inhibitors of Topoisomerase II Alpha

Some derivatives of pyrazoloquinolines have been studied for anticancer activity as topoisomerase II alpha inhibitors . This enzyme is a target for anticancer drugs as it plays a crucial role in DNA replication.

Inhibitors of Hedgehog Signalling Cascade

Pyrazoloquinoline derivatives have also been studied as inhibitors of the Hedgehog (Hh) signalling cascade . The Hh pathway is a key regulator of cell growth and differentiation, and its dysregulation has been implicated in many types of cancer.

Fluorescent Sensors

1H-pyrazolo[3,4-b]quinolines, a class of compounds to which the given compound belongs, have been used as potential fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.

Biological Activity Studies

Pyrazoloquinoline derivatives show a broad spectrum of biological activities . They are included in the structure of marketed drugs, such as celecoxib, sulfaphenazole, sildenafil, etc .

properties

IUPAC Name

ethyl 2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-2-26-18(25)12-24-20-15-10-14(21)8-9-17(15)22-11-16(20)19(23-24)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGAXXRAXVVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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